tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazolo[5,4-b]pyridine core, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a bromine atom and a piperazine ring further enhances its chemical reactivity and potential for various applications.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-17-10-4-5-11(16)18-12(10)23-13/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGBAOLPLNWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)N=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under specific conditions, often using a base and a solvent like DMF (dimethylformamide).
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the brominated thiazolo[5,4-b]pyridine intermediate.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, usually using tert-butyl chloroformate in the presence of a base like triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom or the thiazolo[5,4-b]pyridine core, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced thiazolo[5,4-b]pyridine derivatives.
Substitution: Substituted thiazolo[5,4-b]pyridine derivatives with various functional groups
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe in biological studies to understand the function of various biomolecules
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological pathways
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine core is known to bind to the active site of enzymes, inhibiting their activity. The bromine atom and piperazine ring further enhance its binding affinity and specificity. This compound can modulate various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Piperazine Derivatives: Compounds with a piperazine ring but different substituents on the ring.
Brominated Heterocycles: Compounds with a bromine atom attached to a heterocyclic core
Uniqueness: tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is unique due to the combination of its thiazolo[5,4-b]pyridine core, bromine atom, and piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
Tert-butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butyl group and a bromothiazolo-pyridine moiety. Its molecular formula is , and it possesses notable structural characteristics that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds related to thiazolo[5,4-b]pyridine derivatives exhibit various pharmacological effects, including:
- PI3K Inhibition : A study demonstrated that thiazolo[5,4-b]pyridine analogues show potent inhibition of phosphoinositide 3-kinase (PI3K) enzymes, critical for cell signaling pathways involved in cancer progression. The IC50 values for some derivatives were as low as 3.6 nM, indicating strong inhibitory potential .
- Anticancer Properties : Thiazolo[5,4-b]pyridine compounds have been investigated for their anticancer effects. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antiviral Activity : Some derivatives have been reported to inhibit HIV protease, suggesting potential applications in antiviral therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:
| Compound Modification | Biological Activity | IC50 Value (nM) |
|---|---|---|
| Sulfonamide functionality | PI3Kα inhibition | 3.6 |
| Bromine substitution | Enhanced anticancer activity | Varies |
The presence of the sulfonamide group has been identified as a significant factor enhancing PI3K inhibitory activity .
Case Studies
- Inhibition of PI3K : In a study focusing on various thiazolo[5,4-b]pyridine derivatives, the compound was tested against PI3K isoforms. Results indicated selective inhibition with promising IC50 values across different isoforms, highlighting its potential as an anticancer agent .
- Antiviral Efficacy : Another investigation explored the antiviral properties of similar compounds against HIV. The results suggested that certain structural features contribute to effective inhibition of HIV protease, which is essential for viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
